N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(5-CYCLOHEPTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique molecular structure. This compound falls under the category of sulfonamides, which are known for their diverse applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CYCLOHEPTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazine ring. The cycloheptyl group is introduced through a cyclization reaction, followed by the attachment of the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-CYCLOHEPTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Scientific Research Applications
N-(5-CYCLOHEPTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The triazine ring and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or activation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-CYCLOHEPTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHOXYBENZENE-1-SULFONAMIDE
- N-(5-CYCLOHEPTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-1,3-BENZOXAZOL-2-AMINE
Uniqueness
Compared to similar compounds, N-(5-CYCLOHEPTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE exhibits unique properties due to the presence of the methylbenzene sulfonamide group, which enhances its binding affinity and specificity towards certain molecular targets.
Properties
Molecular Formula |
C17H26N4O2S |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(3-cycloheptyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H26N4O2S/c1-14-8-10-16(11-9-14)24(22,23)20-17-18-12-21(13-19-17)15-6-4-2-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H2,18,19,20) |
InChI Key |
BDDFFDRFNMYCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3CCCCCC3 |
Origin of Product |
United States |
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